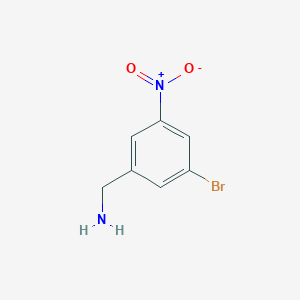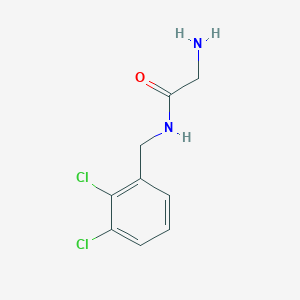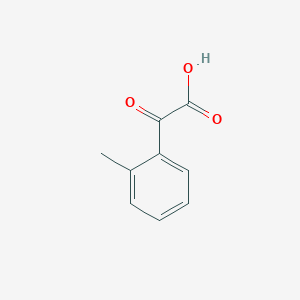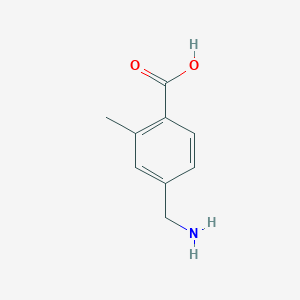
4-(3-Hydroxyphenyl)-2-butanone
Overview
Description
4-(3-Hydroxyphenyl)-2-butanone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Hydroxyphenyl)-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Hydroxyphenyl)-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Safety Assessment : A study by Api et al. (2019) evaluated the safety of 4-(p-Hydroxyphenyl)-2-butanone, finding it non-genotoxic and safe for use in terms of skin sensitization, developmental and reproductive toxicity, local respiratory toxicity, and environmental safety (Api et al., 2019).
Attractant for Fruit Flies : Prabawati et al. (2018) synthesized a compound similar to 4-(3-Hydroxyphenyl)-2-butanone, demonstrating its potential as an attractant for fruit flies. This suggests potential applications in pest control (Prabawati et al., 2018).
Insect Behavior : Nishida et al. (1993) found that 4-(4-Hydroxyphenyl)-2-butanone from the orchid Dendrobium superbum acts as a specific attractant for male melon flies, indicating its role in insect-plant interactions (Nishida et al., 1993).
Synthesis of Aroma Compounds : Viviano et al. (2011) explored the continuous flow synthesis of 4-aryl-2-butanone derivatives including raspberry ketone [4-(4-hydroxyphenyl)-2-butanone], indicating its relevance in the synthesis of fragrance and aroma compounds (Viviano et al., 2011).
Occupational Health Concerns : Fukuda et al. (1998) reported cases of occupational leukoderma in workers engaged in manufacturing 4-(p-Hydroxyphenyl)-2-butanone, highlighting occupational health risks associated with exposure to this compound (Fukuda et al., 1998).
Depigmenting Activity : Another study by Fukuda et al. (1998) investigated the depigmenting activity of 4-(p-Hydroxyphenyl)-2-butanone in mice, providing insights into its potential dermatological applications (Fukuda et al., 1998).
properties
IUPAC Name |
4-(3-hydroxyphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7,12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXFXAGXNTXUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine](/img/structure/B7903444.png)

![2-[(6-Bromo-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B7903461.png)


![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7903481.png)


![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B7903505.png)




